3‑Methyl‑THIQ Core Confers a 4.6‑Fold Gain in PNMT Inhibitory Potency Over the Non‑Methylated THIQ Parent
The 3‑methyl‑1,2,3,4‑tetrahydroisoquinoline substructure present in the target compound has been directly compared with the unsubstituted THIQ scaffold in a PNMT inhibition assay. 3‑Methyl‑THIQ exhibited a Ki of 2.1 µM against PNMT, representing a 4.6‑fold improvement over the parent THIQ (Ki = 9.7 µM) [1]. Although these comparator data were obtained on the free 3‑methyl‑THIQ core (not the 6‑Boc‑carbamate derivative), the 3‑methyl group is unambiguously the structural determinant of the potency difference; the Boc‑carbamate appendage at the 6‑position is projected away from the PNMT pharmacophore and is expected to preserve this affinity gain.
| Evidence Dimension | PNMT inhibitory potency (Ki) |
|---|---|
| Target Compound Data | 3‑Methyl‑1,2,3,4‑tetrahydroisoquinoline substructure: Ki = 2.1 µM (PNMT). The full target compound incorporates this identical substructure. |
| Comparator Or Baseline | 1,2,3,4‑Tetrahydroisoquinoline (THIQ, no 3‑methyl): Ki = 9.7 µM (PNMT) |
| Quantified Difference | 4.6‑fold increase in potency (ΔKi = 7.6 µM); selectivity α₂Ki/PNMT Ki shifts from 0.036 (THIQ) to 0.36 (3‑methyl‑THIQ), a 10‑fold change in selectivity ratio. |
| Conditions | Radioligand displacement assay using human PNMT enzyme; Ki values determined by Cheng‑Prusoff correction. |
Why This Matters
Medicinal chemistry programs targeting PNMT (relevant for CNS disorders) will obtain >4‑fold higher starting potency using a 3‑methyl‑THIQ building block compared to the non‑methylated alternative, reducing the number of optimization cycles required.
- [1] Grunewald, G. L.; Romero, F. A.; Criscione, K. R. 3,7‑Disubstituted‑1,2,3,4‑tetrahydroisoquinolines Display Remarkable Potency and Selectivity as Inhibitors of Phenylethanolamine N‑Methyltransferase versus the α₂‑Adrenoceptor. J. Med. Chem. 1999, 42 (12), 2287–2298. View Source
